molecular formula C24H26N2O4 B11159294 3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one

3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B11159294
M. Wt: 406.5 g/mol
InChI Key: WZTHOTWQBPBNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at position 3, a methyl group at position 4, and a 2-(4-methylpiperazino)-2-oxoethoxy substituent at position 7 of the chromen-2-one core. Coumarins are renowned for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities . The structural complexity of this compound arises from the integration of a piperazine moiety, which is known to enhance bioavailability and modulate receptor interactions .

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

3-benzyl-4-methyl-7-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]chromen-2-one

InChI

InChI=1S/C24H26N2O4/c1-17-20-9-8-19(29-16-23(27)26-12-10-25(2)11-13-26)15-22(20)30-24(28)21(17)14-18-6-4-3-5-7-18/h3-9,15H,10-14,16H2,1-2H3

InChI Key

WZTHOTWQBPBNHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methyl-7-hydroxy-2H-chromen-2-one with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with 2-(4-methylpiperazino)-2-oxoethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name / ID Position 3 Substituent Position 4 Substituent Position 7 Substituent Key Properties/Activities Reference
Target Compound Benzyl Methyl 2-(4-Methylpiperazino)-2-oxoethoxy Hypothesized enhanced CNS penetration*
7-(2-(Dinitroazetidinyl)ethoxy) Derivative () 4-Trifluoromethylbenzyl Methyl 2-(3,3-Dinitroazetidin-1-yl)-2-oxoethoxy Anti-intrahepatic cholestasis agent; Nitric oxide donor
4g () Phenyl Methoxy 3-[4-(4-Methylbenzyl)piperazino]propoxy Synthesized for potential antipsychotic activity
4-[(4-Methylbenzyl)amino] Derivative () 4-Methylbenzyliminomethyl Crystal structure resolved (R = 0.039)
7-[(2E)-2-Benzylidene-3-oxobutoxy] () Methyl (2E)-2-Benzylidene-3-oxobutoxy Conformational flexibility impacts activity

*Inference based on piperazine’s role in enhancing blood-brain barrier permeability .

Physicochemical Properties

  • Melting Points : Derivatives with bulky substituents (e.g., dinitroazetidine in : m.p. 65.3–67.0°C) exhibit lower melting points compared to simpler analogs (e.g., 4g in : solid at room temperature) .
  • Solubility : Piperazine-containing compounds (e.g., target compound, 4g) demonstrate improved solubility in polar solvents (e.g., DMSO), as evidenced by NMR data in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.